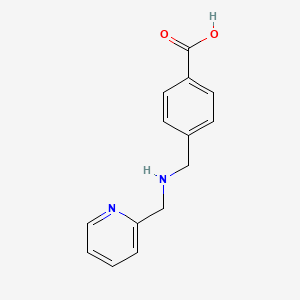

4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid

Übersicht

Beschreibung

4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid is an organic compound characterized by a benzene ring substituted with amino and carboxyl groups. It is a white solid, although commercial samples can appear gray, and it is slightly soluble in water. The molecular formula of this compound is C14H14N2O2, and it has a molecular weight of 242.27 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid typically involves the reaction of pyridin-2-ylmethylamine with 4-formylbenzoic acid under suitable conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and drying under vacuum to obtain the final product.

Analyse Chemischer Reaktionen

Reactivity of the Carboxylic Acid Group

The benzoic acid moiety undergoes typical acid-catalyzed and nucleophilic reactions:

For example, hydrolysis of its methyl ester analog using LiOH yields the free carboxylic acid, as demonstrated in related pyridinyl benzoate systems .

Reactions Involving the Secondary Amine

The -(CH₂)₂NH- linker participates in alkylation and oxidation:

| Reaction Type | Conditions/Reagents | Products | Reference |

|---|---|---|---|

| Alkylation | Alkyl halides, base (K₂CO₃) | Tertiary amine derivatives | |

| Oxidation | H₂O₂ or mCPBA | N-oxide formation |

The amine’s lone pair also enables coordination with metal ions, making the compound a candidate for metal-organic frameworks (MOFs).

Pyridine Ring Reactivity

The pyridine ring undergoes electrophilic substitution at the meta position due to electron-withdrawing effects:

| Reaction Type | Conditions/Reagents | Products | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro-pyridinyl derivatives | |

| Halogenation | Br₂/FeBr₃ | 5-Bromo-pyridinyl analogs |

Reduction of the pyridine ring to piperidine is unlikely under standard conditions due to aromatic stability .

Cross-Coupling Reactions

The compound’s halogenated derivatives (e.g., brominated at the benzene ring) participate in palladium-catalyzed reactions:

| Reaction Type | Conditions/Reagents | Products | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, R-B(OH)₂, base | Biaryl-functionalized analogs |

Thermal and Stability Data

-

Thermal Decomposition : Above 213°C (flash point), decarboxylation occurs, releasing CO₂ and forming toluene derivatives .

-

pH-Dependent Solubility : Highly soluble in alkaline aqueous solutions (pH > 10) due to deprotonation .

Comparative Reactivity with Structural Analogs

Wissenschaftliche Forschungsanwendungen

Chemistry

This compound serves as a crucial building block in organic synthesis and coordination chemistry. Its structure allows for the formation of complex organic molecules and coordination compounds, making it valuable in developing new materials and catalysts.

Biology

Research indicates that 4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid exhibits potential biological activities. It has been investigated for its antimicrobial and anticancer properties, showing promise as a ligand in biochemical assays that target specific proteins or metal ions .

Medicine

The compound is being explored for its therapeutic applications, particularly in drug development aimed at targeting molecular pathways involved in various diseases. Its ability to modulate enzyme activities and receptor binding positions it as a candidate for further pharmacological studies .

Industry

In industrial applications, this compound is utilized in developing advanced materials such as supramolecular liquid crystals and fluorescent sensors. Its unique chemical properties facilitate the creation of functionalized compounds that can be applied in various technological fields.

Case Studies

- Anticancer Activity : In a study assessing various compounds for their efficacy against cancer cells, this compound demonstrated moderate inhibition of key enzymes associated with tumor growth, suggesting further investigation into its potential as an anticancer agent .

- Biochemical Assays : Research involving this compound as a ligand revealed its capacity to bind effectively to specific proteins, facilitating the study of protein interactions and functions within cellular environments .

Wirkmechanismus

The mechanism of action of 4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activities and receptor binding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methyl-3-(((4-(3-pyridinyl)-2-pyrimidinyl)amino)methyl)benzoic acid: This compound is used in the preparation of derivatives with potential antileukemia activity.

4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid: This compound is similar in structure and is used in various chemical and biological studies.

Uniqueness

4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.

Biologische Aktivität

4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid, also known as a pyridine derivative, has garnered attention due to its diverse biological activities. This compound has been studied for its potential applications in antimicrobial and anticancer therapies, among other areas. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for this compound is C14H14N2O2. The structure features a benzoic acid moiety linked to a pyridine ring through an amino group, which is crucial for its biological interactions.

The mechanism of action involves the compound's ability to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. It modulates enzyme activities and receptor binding, which can lead to significant biological effects such as inhibition of cell growth and microbial activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In studies, it has shown effectiveness against various bacterial strains, suggesting potential use in treating infections.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 39 µg/L |

| E. faecalis | 39 µg/L |

This data highlights the compound's potency and potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including HeLa and A549 cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.058 |

| A549 | 0.035 |

| MDA-MB-231 | 0.021 |

These results indicate that structural modifications can enhance the antiproliferative activity of pyridine derivatives .

Case Studies

- Inhibition of Prostaglandin E2 (PGE2) : A related study examined the compound's ability to inhibit PGE2-induced TNFα reduction in human blood assays, showing an IC50 value of 123 nM. This suggests potential applications in inflammatory conditions .

- Selective Inhibition of Aldo-Keto Reductases : The compound was identified as a low to moderate inhibitor of AKR1C2 and AKR1C3 isoforms, which are implicated in various metabolic pathways and disease states .

Comparison with Similar Compounds

This compound is unique compared to other pyridine derivatives due to its specific substitution pattern on the benzene ring. For instance:

| Compound | Activity |

|---|---|

| 4-Methyl-3-(((4-(3-pyridinyl)-2-pyrimidinyl)amino)methyl)benzoic acid | Antileukemia activity |

| 4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid | Various chemical and biological studies |

This uniqueness contributes to its distinct chemical and biological properties .

Eigenschaften

IUPAC Name |

4-[(pyridin-2-ylmethylamino)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c17-14(18)12-6-4-11(5-7-12)9-15-10-13-3-1-2-8-16-13/h1-8,15H,9-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWADGKIOACDCEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNCC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.